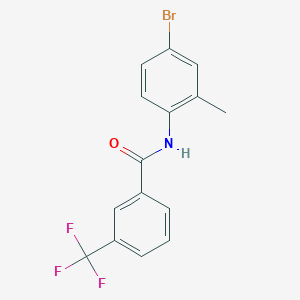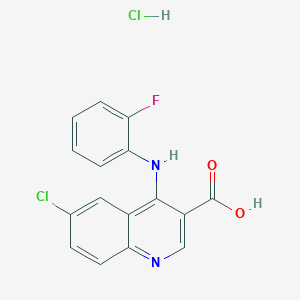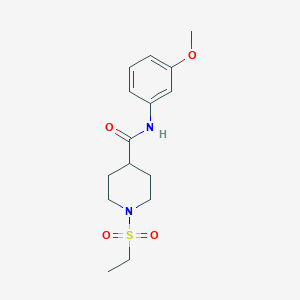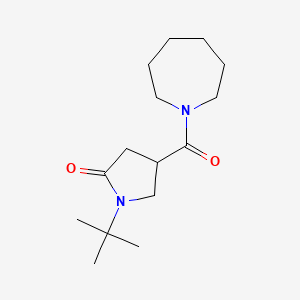![molecular formula C18H21BrN2O2 B5356991 5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide](/img/structure/B5356991.png)
5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a nicotinamide moiety, making it a versatile molecule for various chemical reactions and applications.
Safety and Hazards
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been known to undergo free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then interacts with the target molecule, leading to various changes .
Biochemical Pathways
Based on its structure, it might be involved in nucleophilic substitution reactions or free radical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide typically involves multiple steps, including bromination, etherification, and amidation reactionsThe final step involves the formation of the nicotinamide moiety through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N-(tert-butyl)-3-fluoro-2-nitroaniline
- 5-Bromo-N-(tert-butyl)pyrimidin-2-amine
- 2-Bromo-N-(tert-butyl)-5-fluorobenzamide
Uniqueness
5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-bromo-N-[2-(4-tert-butylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-18(2,3)14-4-6-16(7-5-14)23-9-8-21-17(22)13-10-15(19)12-20-11-13/h4-7,10-12H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDZTXFPINCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE](/img/structure/B5356909.png)
![4-methyl-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5356910.png)
![1-(5-tert-butyl-1H-pyrazol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5356918.png)


![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5356937.png)
![N-(1,1-dimethylpropyl)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoacetamide](/img/structure/B5356944.png)
![3-methyl-8-[4-(1H-pyrazol-4-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5356945.png)
![3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5356959.png)
![N-cyclopropyl-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5356970.png)

![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5356989.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5356992.png)

